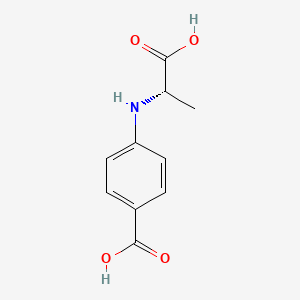

4-((S)-1-Carboxy-ethylamino)-benzoic acid

Description

Significance within the Benzoic Acid Derivative Class

Benzoic acid and its derivatives are a cornerstone of organic chemistry and have found widespread applications in various fields, including the food industry, cosmetics, and pharmaceuticals. researchgate.net The parent compound, benzoic acid, is a simple aromatic carboxylic acid that occurs naturally in many plants. researchgate.net Its derivatives, which result from the substitution of one or more hydrogen atoms on the benzene (B151609) ring, exhibit a vast range of chemical and biological properties.

The significance of 4-((S)-1-Carboxy-ethylamino)-benzoic acid is best understood in the context of its parent structure, 4-aminobenzoic acid (PABA). PABA is a well-known intermediate in the biosynthesis of folate in bacteria, making it a target for antimicrobial drugs like sulfonamides. google.com The derivatization of PABA has been a fruitful strategy in drug discovery, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov The introduction of an (S)-1-carboxy-ethylamino group at the 4-position of the benzoic acid scaffold in the title compound introduces several key features:

Chirality: The presence of a stereocenter allows for stereospecific interactions with biological targets, which can lead to improved potency and selectivity.

Increased Functionality: The two carboxylic acid groups and the secondary amine provide multiple points for further chemical modification, making it a versatile building block in organic synthesis.

Potential for Enhanced Biological Activity: The structural resemblance to amino acids and other biologically relevant molecules suggests that it may interact with various enzymes and receptors.

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in a molecule like this compound stems from its potential utility in several research domains, primarily as a specialized chemical building block and a candidate for biological screening.

As a Chiral Building Block: The presence of a defined stereocenter and multiple reactive functional groups makes this compound a valuable chiral building block. In asymmetric synthesis, the use of such pre-functionalized chiral molecules is a common strategy to construct complex target molecules with high stereochemical purity. The benzoic acid moiety can serve as a rigid scaffold, while the amino and carboxylic acid groups on the side chain can be selectively modified to build up larger molecular architectures. This is particularly relevant in the synthesis of peptidomimetics and other biologically active compounds where specific stereochemistry is often a prerequisite for activity.

In Medicinal Chemistry and Drug Discovery: While specific biological activity studies for this compound are not extensively reported in publicly available literature, its structural features suggest several potential research trajectories. As a derivative of PABA, it could be investigated for antimicrobial properties, potentially by interfering with folate biosynthesis or other metabolic pathways in microorganisms. googleapis.com Furthermore, the general class of benzoic acid derivatives has been explored for a wide range of pharmacological effects. docbrown.info Therefore, it is plausible that this compound could be included in screening libraries for various biological targets. For instance, its structural similarity to certain enzyme substrates or inhibitors could make it a candidate for investigation in enzyme inhibition assays.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

4-[[(1S)-1-carboxyethyl]amino]benzoic acid |

InChI |

InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-7(3-5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |

InChI Key |

RZAPRBYXMPEHOJ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 S 1 Carboxy Ethylamino Benzoic Acid

Established Synthetic Routes to the Core Structure

The construction of the N-aryl-α-amino acid framework of 4-((S)-1-Carboxy-ethylamino)-benzoic acid can be achieved through several strategic approaches. These methods primarily involve either the direct formation of the carbon-nitrogen bond between the aromatic ring and the amino acid moiety or the coupling of appropriately functionalized precursors.

Direct amination strategies aim to form the N-C bond in a single key step. One of the most prominent methods in this category is reductive amination. This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of 4-formylbenzoic acid with L-alanine. The reaction proceeds via the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyls. organic-chemistry.orgnih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 4-Formylbenzoic acid | L-Alanine | Sodium Cyanoborohydride | This compound |

| 4-Formylbenzoic acid | L-Alanine | Sodium Triacetoxyborohydride | This compound |

Enzymatic reductive amination presents a green alternative to traditional chemical methods. Alanine (B10760859) dehydrogenases (AlaDH) can catalyze the reductive amination of α-keto acids. nih.gov In a biocatalytic approach, a suitable keto-acid precursor could be converted to the target molecule using an appropriate AlaDH enzyme.

An alternative and widely utilized strategy involves the coupling of a functionalized benzoic acid derivative with L-alanine or its ester. These methods often rely on transition metal-catalyzed cross-coupling reactions, which have become powerful tools for C-N bond formation.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-nitrogen bonds. wikipedia.orgorganic-chemistry.org In this approach, a 4-halobenzoic acid, such as 4-bromobenzoic acid or 4-iodobenzoic acid, is coupled with L-alanine in the presence of a copper catalyst, often with a ligand such as L-proline or N-methylglycine, and a base. nih.gov The reaction typically requires elevated temperatures. The use of amino acid esters, like L-alanine methyl ester, can be advantageous in improving solubility and reactivity. Subsequent hydrolysis of the ester groups yields the desired diacid.

A more modern and often more efficient alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. wikipedia.org The reaction couples an aryl halide or triflate with an amine. For the synthesis of the target molecule, 4-bromobenzoic acid would be reacted with an L-alanine ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). The ester protecting group is then removed by hydrolysis.

| Aryl Halide | Amine | Catalyst System | Product |

| 4-Bromobenzoic acid | L-Alanine methyl ester | Copper(I) iodide / L-proline | Methyl 4-((S)-1-(methoxycarbonyl)ethylamino)benzoate |

| 4-Bromobenzoic acid | L-Alanine methyl ester | Pd₂(dba)₃ / XPhos | Methyl 4-((S)-1-(methoxycarbonyl)ethylamino)benzoate |

Chemical Reactions and Derivatization Strategies

The presence of two carboxylic acid moieties and a secondary amine in this compound allows for a variety of chemical transformations and derivatizations.

Both the benzoic acid and the alanine carboxylic acid groups can undergo esterification. The Fischer esterification is a common method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov By using a large excess of the alcohol, the equilibrium can be driven towards the formation of the ester.

For selective esterification, protection-deprotection strategies may be necessary. For instance, if only the benzoic acid moiety is to be esterified, the alanine carboxyl group could be protected, for example, as a tert-butyl ester, which can be selectively cleaved under acidic conditions. Conversely, esterification of the alanine moiety can be achieved by first protecting the benzoic acid. The reaction of N-acetyl-L-phenylalanine with alcohols using Mukaiyama's reagent provides an alternative method for the esterification of the amino acid portion under milder conditions. mdpi.com

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol | Sulfuric Acid | 4-((S)-1-(Methoxycarbonyl)ethylamino)benzoic acid methyl ester |

| This compound | Ethanol | p-Toluenesulfonic Acid | 4-((S)-1-(Ethoxycarbonyl)ethylamino)benzoic acid ethyl ester |

Decarboxylation, the removal of a carboxyl group, can be a significant transformation for N-aryl amino acids. The decarboxylation of α-amino acids can be achieved through various methods, including photoredox catalysis. princeton.eduacs.org Under these conditions, the α-amino acid undergoes single-electron oxidation, followed by the loss of carbon dioxide to generate an α-amino radical. This radical can then be trapped by an aryl group in an intermolecular fashion, leading to decarboxylative arylation. princeton.eduacs.orgnih.gov

In the context of this compound, selective decarboxylation of the alanine moiety would lead to the formation of 4-(ethylamino)benzoic acid. The conditions for such a transformation would need to be carefully controlled to avoid competing reactions. The decarboxylation of N-protected α-amino acids has been accomplished through a combination of palladium and photoredox catalysis to yield homoallylic amines. nih.gov

| Starting Material | Reaction Type | Potential Product |

| This compound | Photoredox-mediated Decarboxylation | 4-(Ethylamino)benzoic acid |

The carboxylic acid groups of this compound are susceptible to nucleophilic acyl substitution, most notably to form amides. Direct condensation of the carboxylic acids with amines to form amides typically requires high temperatures to overcome the unfavorable equilibrium due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov

To facilitate amide bond formation under milder conditions, the carboxylic acid is often activated in situ. A wide array of coupling reagents are available for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by an amine. This allows for the synthesis of a diverse range of amide derivatives at either or both of the carboxylic acid positions.

| Carboxylic Acid | Amine | Coupling Reagent | Product |

| This compound | Benzylamine | EDC/HOBt | 4-((S)-1-(Benzylcarbamoyl)ethylamino)-N-benzylbenzamide |

| This compound | Morpholine | DCC/DMAP | 4-((S)-1-(Morpholine-4-carbonyl)ethylamino)benzoic acid morpholide |

Synthesis of Advanced Analogues and Conjugates

The unique structural features of this compound, possessing both a carboxylic acid and a chiral amino acid moiety, make it a versatile scaffold for the synthesis of complex molecules, including organometallic complexes and hybrid molecular systems.

The formation of organometallic complexes with this compound can be achieved through the reaction of its carboxylate groups with various organometallic precursors. Organotin(IV) complexes, in particular, have been extensively studied with a range of carboxylic acids and amino acids, and similar synthetic strategies can be applied. nih.govresearchgate.net

A general approach involves the reaction of di- or tri-organotin(IV) oxides or chlorides with the carboxylic acid ligand in a suitable solvent, often under reflux conditions. researchgate.net For this compound, which has two carboxylic acid groups, the stoichiometry of the reactants would be crucial in determining the final structure of the complex.

For instance, the reaction of dialkyltin(IV) oxide (R₂SnO) with this compound in a 1:2 molar ratio could potentially yield a diorganotin(IV) dicarboxylate complex, [R₂Sn(L)₂], where L represents the deprotonated ligand. Similarly, reacting trialkyltin(IV) chloride (R₃SnCl) could lead to the formation of a triorganotin(IV) carboxylate, [R₃SnL]. nih.gov

The coordination of the carboxylate groups to the tin center can be monodentate, bidentate (chelating), or bridging, leading to monomeric, dimeric, or polymeric structures. nih.govnih.gov Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) are instrumental in elucidating the coordination mode and geometry of the resulting organotin(IV) complexes. nih.govnih.gov

Table 1: Hypothetical Spectroscopic Data for a Diorganotin(IV) Complex of this compound

| Spectroscopic Technique | Characteristic Feature | Interpretation |

| FT-IR | Δν (νasym(COO⁻) - νsym(COO⁻)) | The magnitude of the difference indicates the coordination mode (e.g., bridging or chelating bidentate). |

| ¹H NMR | Chemical shifts of alkyl groups on tin | Provides information about the coordination environment around the tin atom. |

| ¹³C NMR | Chemical shifts of carboxylate carbons | Confirms coordination to the tin center. |

| ¹¹⁹Sn NMR | Chemical shift (δ) | Indicates the coordination number and geometry of the tin atom (e.g., tetrahedral, trigonal bipyramidal, or octahedral). nih.gov |

The bifunctional nature of this compound makes it an excellent candidate for integration into hybrid molecular systems. These systems are designed by covalently linking two or more distinct pharmacophores or functional moieties to create a single molecule with potentially synergistic or novel properties.

One approach to forming such hybrids is through amide bond formation. The amino group of the alanine moiety or the carboxylic acid groups can be coupled with other molecules of interest, such as therapeutic agents, imaging agents, or targeting ligands. For example, the synthesis of sulfamoyl benzoic acid analogues has been reported where a benzoic acid derivative is linked to another molecular scaffold. nih.gov

Another strategy involves the formation of ester linkages. The carboxylic acid functions can be esterified with alcohols on other molecules to create ester-based conjugates. The synthesis of glycosyl esters of 4-N-solanesylamino-benzoic acid demonstrates the feasibility of this approach. researchgate.net

The design and synthesis of these hybrid molecules require careful consideration of linker chemistry to ensure the stability of the final conjugate and to properly position the constituent parts for their intended function.

Chiral Synthesis and Stereoselective Approaches in Compound Generation

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of chiral and stereoselective synthetic methods is of paramount importance to ensure the production of the desired (S)-enantiomer.

One of the most straightforward approaches to the synthesis of this compound is the nucleophilic substitution reaction between a 4-halobenzoic acid derivative (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) and the amino group of L-alanine. This method directly incorporates the desired stereocenter from the readily available chiral pool of L-alanine. researchgate.net

Alternatively, stereoselective methods can be employed to construct the chiral center during the synthesis. This can involve the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst is a well-established method for the synthesis of enantiomerically pure α-amino acids. A similar strategy could be envisioned for the synthesis of this compound.

Another potential stereoselective approach is the use of enzymatic resolution. A racemic mixture of 4-((1-Carboxy-ethylamino))-benzoic acid could be subjected to an enzyme that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (S)-isomer.

The stereospecific synthesis of related alanine ester derivatives has been reported, highlighting the feasibility of controlling stereochemistry during synthesis. rsc.org The choice of synthetic route will depend on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

Table 2: Comparison of Synthetic Approaches for Chiral this compound

| Synthetic Approach | Description | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes a readily available chiral starting material, such as L-alanine. | Straightforward, cost-effective, high enantiopurity. | Limited to the availability of the chiral precursor. |

| Asymmetric Catalysis | Creates the chiral center using a chiral catalyst. | High enantioselectivity, catalytic amount of chiral material needed. | Catalyst can be expensive, optimization of reaction conditions may be required. |

| Enzymatic Resolution | Separates a racemic mixture using an enzyme. | High enantioselectivity, mild reaction conditions. | Limited to half of the material, may require specific enzymes. |

Structure Activity Relationship Sar Investigations of 4 S 1 Carboxy Ethylamino Benzoic Acid and Its Analogues

Influence of Molecular Architecture on Biological Interactions

For instance, in the context of GCPII inhibition, one carboxyl group typically binds to a C-terminal glutamate (B1630785) recognition site, while the other part of the molecule, along with the second carboxyl group, interacts with the catalytic zinc ions in the active site. researchgate.netavcr.cz The spatial arrangement and distance between the two carboxyl groups, dictated by the ethylamino linker and the benzoic acid scaffold, are crucial for optimal binding and inhibitory potency. The aromatic ring provides a rigid anchor and can participate in hydrophobic or pi-stacking interactions, while the more flexible ethylamino-dicarboxylate portion can adapt to the specific geometry of the active site.

Conformational Analysis and Stereochemical Impact on Recognition Processes

The three-dimensional conformation and stereochemistry of 4-((S)-1-Carboxy-ethylamino)-benzoic acid are paramount for its biological activity. The molecule possesses rotational freedom around the C-N and C-C single bonds of the ethylamino linker, allowing it to adopt various conformations. However, interactions with a biological target will favor a specific low-energy "bioactive" conformation. nih.gov

The presence of a chiral center at the (S)-1-carboxy-ethyl position introduces stereospecificity, a critical factor in molecular recognition by biological systems. nih.gov Enzymes and receptors are chiral environments, and as a result, one enantiomer often exhibits significantly higher affinity and activity than the other. nih.gov For inhibitors that mimic L-amino acid substrates, the (S)-configuration is typically the more active form. nih.gov This stereochemical preference ensures the precise orientation of the carboxyl and amino groups for optimal interaction with active site residues and cofactors, such as zinc ions. nih.govnih.gov Differences in activity between stereoisomers can be dramatic, often differing by orders of magnitude, underscoring the importance of the (S)-configuration for potent biological interactions. nih.gov

Contribution of the Benzoic Acid Moiety to Ligand-Target Interactions

The benzoic acid moiety serves as a crucial recognition element, anchoring the ligand into a specific pocket of the target protein. In many enzyme inhibitors, this aromatic group interacts with hydrophobic pockets or forms hydrogen bonds and salt bridges via its carboxylate group. icm.edu.plnih.gov For local anesthetic benzoic acid derivatives, substitutions on the aryl group that increase the electron density of the carbonyl oxygen enhance activity. pharmacy180.comyoutube.com

Role of the Chiral Ethylamino Group in Enhancing Specificity

The chiral (S)-1-carboxy-ethylamino group is a key determinant of both the potency and specificity of this class of molecules. This structural element often functions as a mimic of an amino acid, such as glutamate, enabling it to interact with the catalytic machinery of the target enzyme. researchgate.netnih.gov

The critical features of this group include:

The α-carboxylate group: This group is essential for coordinating with one or both of the zinc ions present in the active site of metallopeptidases like GCPII. avcr.cz

The amino group: The nitrogen atom can act as a hydrogen bond donor or acceptor, forming crucial interactions with active site residues that stabilize the enzyme-inhibitor complex.

The (S)-stereocenter: As discussed, this ensures the correct spatial orientation of the interacting functional groups. The precise geometry enforced by the (S)-chirality is vital for achieving high-affinity binding, as biological targets are highly sensitive to the stereochemistry of their ligands. nih.gov

The combination of these features in the chiral ethylamino group allows for highly specific recognition, distinguishing it from other potential binding partners and leading to a more targeted biological effect.

Systematic Evaluation of Substituent Effects on Biological Profiles

Modification of the alkyl chain connecting the two key moieties of the molecule is a common strategy to probe the dimensions of the binding pocket and optimize inhibitory activity. The length, rigidity, and substitution pattern of this linker are critical.

Chain Length: Varying the number of methylene (B1212753) units in the chain can alter the distance between the terminal functional groups. An optimal length is required to bridge the distance between two interaction points in the enzyme's active site. Chains that are too short or too long can lead to a significant loss of potency. nih.gov

Chain Rigidity: Introducing double bonds or cyclic structures can restrict the conformational flexibility of the linker. This can be advantageous if it pre-organizes the molecule in its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary geometry for binding.

The following table illustrates how modifications to the linker in a series of dicarboxylic acid inhibitors of a related enzyme, soluble epoxide hydrolase (sEH), affect their activity.

| Compound ID | Linker Structure | Inhibitory Activity (% at 1 nM) |

| 5a | Carbonylbenzoic acid | 25% |

| 6a | Oxobutanoic acid | 45% |

| 5c | Carbonylbenzoic acid with 4-Cl Ph | 47% |

| 6c | Oxobutanoic acid with 4-Cl Ph | 72% |

This table is generated based on findings for related inhibitor classes to illustrate the principle. Data adapted from studies on sEH inhibitors.

As shown, extending the linker from a benzoic acid to a butanoic acid derivative (e.g., comparing 5a to 6a) can significantly increase potency, suggesting a better fit within the enzyme's active site.

Modifying the substitution pattern on the benzoic acid ring is a powerful tool for modulating the biological profile of the lead compound. Substituents can alter electronic properties, lipophilicity, and steric interactions, thereby influencing binding affinity, selectivity, and pharmacokinetic properties. pharmacy180.com

Electronic Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can influence the acidity of the benzoic acid carboxyl group and the strength of hydrogen bonds. pharmacy180.comyoutube.com

Steric and Lipophilic Effects: Introducing bulky or hydrophobic substituents (e.g., alkyl, phenyl groups) can lead to improved interactions with hydrophobic pockets in the target protein. However, excessively large groups can also cause steric clashes that reduce binding affinity.

The table below summarizes the effect of various substituents on the para-position of the benzoic acid ring for a series of inhibitors targeting the phosphatase Slingshot, demonstrating the impact of these modifications. nih.gov

| Compound ID | Para-substituent (R) | Inhibition Constant (Ki in µM) |

| D1 | -H | 15.3 |

| D2 | -CH₃ | 9.8 |

| D3 | -OCH₂-Ph | 4.0 |

| D4 | -Cl | 12.1 |

This table is generated based on findings for para-substituted benzoic acid derivatives to illustrate the principle. Data adapted from studies on Slingshot inhibitors. nih.gov

These findings indicate that larger, more complex substituents at the para-position can lead to more potent inhibition, likely due to additional favorable interactions within the binding site.

Derivatization of the Carboxyl Group

The presence of two carboxylic acid groups in this compound makes it a highly polar molecule, which can influence its pharmacokinetic properties, such as membrane permeability and oral bioavailability. In drug discovery, the derivatization of carboxylic acid moieties is a common strategy to optimize these properties and to explore new interactions with biological targets. While specific derivatization studies on this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for the exploration of potential modifications.

One common approach is the esterification of one or both carboxyl groups. This modification neutralizes the negative charge of the carboxylate, thereby increasing lipophilicity. The choice of the ester group (e.g., methyl, ethyl, or more complex moieties) can be varied to fine-tune the molecule's properties.

Another strategy involves the replacement of the carboxylic acid with bioisosteres, which are functional groups with similar physicochemical or biological properties. nih.govnih.govdrughunter.comu-tokyo.ac.jp This can lead to improved metabolic stability and cell permeability. nih.govnih.gov Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and isoxazolols. nih.gov The tetrazole ring, for instance, is a well-established carboxylic acid surrogate that maintains an acidic proton but can offer advantages in terms of metabolic stability and target interactions. cambridgemedchemconsulting.com The success of such a replacement is highly dependent on the specific biological target and the binding mode of the parent molecule. drughunter.com

Amidation is another derivatization route, converting the carboxylic acid to a primary, secondary, or tertiary amide. This modification also removes the acidic proton and can introduce new hydrogen bonding capabilities, potentially altering the binding affinity and selectivity of the compound.

The following table outlines hypothetical derivatizations of the carboxyl groups of this compound and the potential impact on their properties based on general medicinal chemistry principles.

| Modification | Derivative Structure (Example) | Potential Impact on Properties |

| Esterification | Methyl ester of the benzoic acid carboxyl | Increased lipophilicity, potential for improved cell permeability |

| Bioisosteric Replacement | Tetrazole replacing the benzoic acid carboxyl | Maintained acidity with potentially altered pKa, improved metabolic stability |

| Amidation | Amide of the ethylamino carboxyl | Neutralization of charge, introduction of hydrogen bond donor/acceptor |

It is important to note that the actual effect of these derivatizations on the biological activity of this compound would need to be determined experimentally.

Computational Approaches in Guiding SAR Explorations

Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to investigate the electronic structure and properties of molecules. actascientific.comresearchgate.netresearchgate.netajchem-b.comajchem-b.com For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule. actascientific.comresearchgate.net

Calculate electronic properties: Analyze the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). actascientific.comresearchgate.netresearchgate.netajchem-b.comajchem-b.com These properties are crucial for understanding the molecule's reactivity and potential interactions with a biological target.

Simulate vibrational spectra (IR and Raman): These simulations can aid in the structural characterization of the compound. actascientific.comresearchgate.net

Molecular Docking: If the biological target of this compound is known, molecular docking studies can be performed to predict its binding mode within the active site of the target protein. actascientific.comresearchgate.netajchem-b.comajchem-b.com This technique allows for the visualization of key interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the protein. By docking a series of virtual analogues with modifications to the carboxyl groups, researchers can prioritize the synthesis of compounds that are predicted to have improved binding affinity. For example, docking studies could compare the binding of the parent dicarboxylic acid with that of its ester, amide, or tetrazole derivatives to assess how these modifications might affect the interaction with the target.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues with their corresponding biological activities is available, QSAR models can be developed. These models aim to establish a mathematical relationship between the chemical structures of the compounds and their activities. Descriptors used in QSAR models can be derived from computational calculations and can include electronic, steric, and lipophilic properties.

The application of these computational approaches can significantly accelerate the drug discovery process by providing valuable insights into the SAR of this compound and its analogues, thereby guiding the design of more potent and selective compounds.

Molecular Modeling and Computational Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-((S)-1-Carboxy-ethylamino)-benzoic acid, a known inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), docking simulations elucidate how it fits within the enzyme's active site. acs.orgnih.gov GCPII is a significant therapeutic target for neurological disorders and as a marker for prostate cancer. nih.govavcr.cz

The active site of GCPII is characterized by two main regions: the S1' pocket, which accommodates the glutamate moiety of substrates, and the S1 pocket. acs.orgnih.gov Inhibitors are designed to interact with these key areas to block the enzyme's activity. acs.org

Docking studies of inhibitors similar to this compound reveal a conserved binding mode. The compound's structure allows its functional groups to form an intricate network of interactions with the amino acid residues of the GCPII active site.

The (S)-1-Carboxy-ethylamino portion of the molecule is positioned to interact with the S1 pocket, while the carboxyphenyl group extends towards the S1' recognition site. Key interactions typically involve:

Hydrogen Bonds: The two carboxyl groups and the secondary amine are prime candidates for forming hydrogen bonds with polar residues in the active site.

Ionic Interactions: The negatively charged carboxylates can form strong salt bridges with positively charged residues like Arginine.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues within the binding pockets.

The table below outlines the principal amino acid residues in the GCPII active site that are critical for binding and the potential interactions they form with the compound.

| Target Protein Residue | Pocket Location | Potential Interaction Type with Ligand |

| Arg534, Arg536, Asn519 | S1 Pocket | Hydrogen bonding with the alanine-linked carboxyl group. acs.org |

| His553, Tyr552 | Active Site (near Zn²⁺) | Coordination/interaction with the central part of the inhibitor. acs.org |

| Arg210, Lys699 | S1' Pocket | Ionic and hydrogen bonding with the phenyl-linked carboxyl group. nih.gov |

| Tyr700 | S1' Pocket | Hydrogen bonding. nih.gov |

These interactions anchor the molecule firmly within the active site, leading to the inhibition of the enzyme's natural function.

A primary output of molecular docking is the prediction of binding energy, which estimates the binding affinity between the ligand and its target. A more negative binding energy suggests a more stable and favorable interaction. This value is often used to computationally rank potential inhibitors before synthesis and in vitro testing.

The binding energy (ΔG_binding) is calculated using scoring functions that account for the intermolecular forces described above. These predicted energies can be correlated with experimentally determined inhibition constants (Ki). While specific binding energy values for this compound from docking studies are not detailed in the available literature, the process allows for the comparison of its predicted affinity against known potent inhibitors of GCPII. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov While a docking simulation provides a static snapshot of the binding pose, an MD simulation reveals the stability of this pose and the conformational changes that may occur in a simulated physiological environment. github.com

For the this compound-GCPII complex, an MD simulation would typically be run for several nanoseconds to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site, researchers can determine if the docked pose is stable or if the ligand dissociates.

Analyze Conformational Flexibility: MD simulations show how the ligand and protein side chains adjust to each other, providing a more realistic model of the complex.

Refine Interaction Networks: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds, over the simulation period.

These simulations provide a deeper understanding of the binding mechanism and can help refine the design of inhibitors with improved stability and affinity. nih.govpku.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For aryl-substituted alanine (B10760859) analogs, such as this compound, QSAR models can predict their inhibitory potency based on physicochemical descriptors. nih.gov

A QSAR analysis of phenylalanine analogs found that the hydrophobicity of the side chain is a dominant factor influencing activity. nih.gov Other important descriptors include:

Electronic Properties: The square of the aromatic dipole moment, which is influenced by substituents on the phenyl ring.

Steric Properties: The molecular shape and volume, which determine the complementarity of the fit within the binding site.

In Silico Prediction of Biological Activities and ADMET Properties

Before committing to expensive and time-consuming laboratory experiments, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions are crucial for early-stage evaluation and for designing compounds with better drug-like properties.

The predicted ADMET profile for this compound, based on its structure, can be summarized as follows. The presence of two carboxylic acid groups and a secondary amine makes the molecule highly polar, which strongly influences its ADMET properties.

| ADMET Property | Description | Predicted Outcome for this compound |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts absorption from the gut into the bloodstream. | Low (due to high polarity) |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability to cross the BBB and enter the central nervous system. | Low (highly charged molecules typically do not cross the BBB) |

| Distribution | ||

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Moderate to High |

| Metabolism | ||

| CYP450 Inhibition | Predicts inhibition of key drug-metabolizing enzymes. | Likely non-inhibitor of major isoforms (e.g., 2D6, 3A4) |

| Excretion | ||

| Route of Elimination | The primary pathway for removing the compound from the body. | Likely renal (kidney) excretion |

| Toxicity | ||

| AMES Mutagenicity | Predicts the potential to cause DNA mutations. | Non-mutagen |

| Carcinogenicity | Predicts the potential to cause cancer. | Negative |

These in silico predictions suggest that while the compound may have good target affinity, its development as an oral drug could be challenging due to poor absorption, necessitating strategies like prodrug design or alternative routes of administration.

Metabolic Pathway Interrogation and Biotransformation Research

Exploration of Interactions with Endogenous Metabolic Processes

The structural features of 4-((S)-1-Carboxy-ethylamino)-benzoic acid, which is an N-substituted derivative of 4-aminobenzoic acid (PABA) linked to an L-alanine moiety, suggest potential interactions with several endogenous metabolic pathways. The presence of a benzoic acid scaffold and an amino acid component points towards engagement with pathways involved in amino acid and xenobiotic metabolism.

The initial metabolic activation of many xenobiotic carboxylic acids, a necessary step for their subsequent conjugation, involves the formation of a xenobiotic acyl-CoA thioester. This process is catalyzed by mitochondrial medium-chain-CoA ligase. Following this activation, the acyl group is typically transferred to an amino acid. While glycine is the most common amino acid conjugate in humans, forming hippuric acid from benzoic acid, the possibility of conjugation with other amino acids like alanine (B10760859) exists, especially under conditions of high xenobiotic load or glycine depletion. The presence of N-benzoyl-L-alanine, a metabolite formed from the conjugation of benzoic acid and L-alanine, has been identified in biological systems, supporting the potential for such alternative conjugation pathways.

The alanine component of this compound could potentially allow it to interact with enzymes involved in alanine metabolism. Transaminases, such as alanine transaminase (ALT), play a key role in the interconversion of amino acids and keto acids. It is conceivable that this compound could act as a substrate or inhibitor for such enzymes, thereby influencing the balance of amino acid pools.

Furthermore, the benzoic acid moiety suggests potential interactions with enzymes that metabolize aromatic compounds. Carboxylic acid reductases (CARs) are a class of enzymes that can act on benzoic acid and its derivatives. The electronic properties of substituents on the benzene (B151609) ring can influence the catalytic efficiency of these enzymes.

| Metabolic Process | Potential Interaction Mechanism | Key Enzymes/Pathways Potentially Involved |

|---|---|---|

| Xenobiotic Conjugation | Formation of an acyl-CoA thioester followed by amino acid conjugation. | Mitochondrial medium-chain-CoA ligase, Acyl-CoA:amino acid N-acyltransferase |

| Amino Acid Metabolism | Competition with or inhibition of enzymes involved in alanine metabolism. | Alanine transaminase (ALT) |

| Aromatic Compound Metabolism | Substrate for enzymes that modify benzoic acid and its derivatives. | Carboxylic acid reductases (CARs) |

Investigation of Biotransformation Pathways (e.g., Conjugation Reactions)

The primary biotransformation pathway for many xenobiotic carboxylic acids is conjugation with amino acids. This process, occurring mainly in the mitochondria of liver and kidney cells, increases the water solubility of the xenobiotic, facilitating its excretion.

For benzoic acid, the most well-documented conjugation reaction is with glycine, catalyzed by glycine N-acyltransferase, to form hippuric acid. However, the existence of N-benzoyl-L-alanine as a metabolite confirms that alanine can also be utilized for conjugation, particularly when glycine availability is limited. Given that this compound is essentially a pre-formed conjugate of a benzoic acid derivative and alanine, its biotransformation might follow different routes.

One possibility is the hydrolysis of the amide bond linking the benzoic acid moiety to the alanine group. This would yield 4-aminobenzoic acid (PABA) and L-alanine. PABA is an essential nutrient for some microorganisms and is known to be metabolized in humans. L-alanine would enter the endogenous amino acid pool.

Alternatively, the intact molecule could undergo further modifications. Phase I reactions, such as hydroxylation of the aromatic ring, could occur, followed by Phase II conjugation of the newly introduced hydroxyl group with glucuronic acid or sulfate. The two carboxyl groups of the molecule also present potential sites for further conjugation reactions.

| Pathway | Description | Potential Metabolites |

|---|---|---|

| Amide Hydrolysis | Cleavage of the bond between the benzoic acid and alanine moieties. | 4-aminobenzoic acid, L-alanine |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring. | Hydroxylated derivatives of the parent compound. |

| Glucuronidation/Sulfation | Conjugation of a hydroxylated metabolite with glucuronic acid or sulfate. | Glucuronide or sulfate conjugates. |

| Further Carboxyl Group Conjugation | Conjugation at one or both of the carboxyl groups. | Ester glucuronides or other conjugates. |

Application as a Biochemical Probe for Metabolic Studies

The unique structure of this compound lends itself to potential applications as a biochemical probe in metabolic studies. Its design, incorporating a xenobiotic core with an amino acid, could be exploited to investigate various enzymatic processes.

One area of application is in the study of enzyme inhibition. Benzoic acid and its derivatives have been shown to act as inhibitors of various enzymes. For instance, certain para-substituted benzoic acid derivatives have been identified as potent inhibitors of protein phosphatases. The specific structure of this compound could be tailored to target specific enzymes involved in metabolic pathways. By modifying the substituents on the benzoic acid ring or altering the amino acid component, it may be possible to develop selective inhibitors for enzymes such as alanine transaminase or specific N-acyl-amino acid hydrolases.

Furthermore, isotopically labeled versions of this compound could serve as metabolic tracers. By incorporating stable isotopes such as ¹³C or ¹⁵N into the molecule, researchers could follow its metabolic fate in vivo or in vitro. This would allow for the direct identification of its metabolites and provide insights into the enzymatic pathways responsible for its biotransformation. Such studies would be invaluable in confirming the hypothetical metabolic pathways discussed in the previous sections and in discovering novel metabolic routes.

The use of such probes could also help in elucidating the substrate specificity of enzymes involved in xenobiotic conjugation. By comparing the metabolism of this compound with that of other N-substituted benzoic acids, it would be possible to gain a better understanding of the structural requirements for recognition and catalysis by the relevant enzymes.

| Application | Methodology | Information Gained |

|---|---|---|

| Enzyme Inhibition Studies | Assaying the effect of the compound on the activity of target enzymes. | Identification of enzyme inhibitors, understanding structure-activity relationships. |

| Metabolic Tracer Studies | Using isotopically labeled compound to track its metabolic fate. | Identification of metabolites, elucidation of biotransformation pathways. |

| Substrate Specificity Studies | Comparing its metabolism to that of structurally related compounds. | Understanding the structural requirements of metabolic enzymes. |

Advanced Analytical and Characterization Methodologies for 4 S 1 Carboxy Ethylamino Benzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the structural features of 4-((S)-1-Carboxy-ethylamino)-benzoic acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are characteristic of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-(methylamino)benzoic acid, in DMSO-d6, characteristic signals appear at 12.03 ppm (for the carboxylic acid proton), 7.715 ppm and 6.551 ppm (for the aromatic protons), and 2.729 ppm (for the methyl protons). chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the benzene (B151609) ring, the methine proton of the ethylamino group, the methyl protons, and the acidic protons of the two carboxyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For instance, in the related 3-Amino-benzoic acid, carbon signals are observed at 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, and 114.9 ppm in DMSO-d6. rsc.org For this compound, distinct signals would be expected for the two carboxyl carbons, the carbons of the benzene ring, and the carbons of the ethylamino side chain.

Table 1: Representative ¹H NMR Spectral Data for a Related Compound

| Assignment | Shift (ppm) |

| Carboxylic Acid Proton | 12.03 |

| Aromatic Protons | 7.715, 6.551 |

| Methyl Protons | 2.729 |

Data for 4-(methylamino)benzoic acid in DMSO-d6. chemicalbook.com

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For aromatic carboxylic acids like benzoic acid, characteristic absorption bands are observed for the O-H stretching of the carboxylic acid (around 3580 cm⁻¹), which often overlaps with C-H aryl stretching vibrations (3080 to 3030 cm⁻¹). docbrown.info The carbonyl (C=O) stretching vibration for aryl carboxylic acids typically appears between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are found in the range of 1320 to 1210 cm⁻¹. docbrown.infospectroscopyonline.com The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info For this compound, one would expect to see characteristic peaks for the carboxylic acid groups, the secondary amine, and the substituted benzene ring.

Table 2: Typical FTIR Absorption Bands for Related Functional Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3580 |

| Aromatic Ring | C-H Stretch | 3080 - 3030 |

| Carbonyl (Aryl Carboxylic Acid) | C=O Stretch | 1700 - 1680 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

Data is for benzoic acid and related aromatic carboxylic acids. docbrown.infospectroscopyonline.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 209.20 g/mol . nih.gov In an EIMS experiment, the molecule would be expected to produce a molecular ion peak corresponding to this mass. Additionally, a characteristic fragmentation pattern would be observed, providing further structural information. For example, the mass spectrum of the related compound 4-ethylbenzoic acid shows a molecular ion peak and various fragment ions. nist.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Conjugated systems, such as the benzene ring in this compound, give rise to characteristic absorption bands. For comparison, benzoic acid exhibits absorption maxima at 194 nm, 230 nm, and 274 nm. sielc.com The presence of the amino and additional carboxyl groups in this compound would be expected to influence the position and intensity of these absorption maxima.

Table 3: UV-Visible Absorption Maxima for a Related Compound

| Compound | Absorption Maxima (nm) |

| Benzoic Acid | 194, 230, 274 |

Data for Benzoic Acid. sielc.com

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and purification of compounds from a mixture, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For the analysis of benzoic acid and its derivatives, reversed-phase HPLC is commonly employed. helixchrom.com A typical HPLC system would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent (like acetonitrile). researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. For instance, in the analysis of 4-hydroxybenzoic acid, a C18 column was used with a gradient elution of 0.1% phosphoric acid buffer and acetonitrile, with detection at 230 nm. longdom.org A similar approach could be optimized for the analysis of this compound.

Table 4: Representative HPLC Conditions for a Related Compound

| Parameter | Condition |

| Column | C18 |

| Mobile Phase A | 0.1% Phosphoric acid buffer |

| Mobile Phase B | 100% Acetonitrile |

| Elution | Gradient |

| Detection Wavelength | 230 nm |

Data for the analysis of 4-hydroxybenzoic acid. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, stemming from the presence of two carboxylic acid groups and a secondary amine.

To overcome these limitations, derivatization is an essential prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing active hydrogens, such as carboxylic acids and amines, silylation is a common and effective derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be introduced into the GC system. The separation is typically performed on a non-polar or semi-polar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane. The oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities or by-products.

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule. Key fragments would be expected from the loss of TMS groups, cleavage of the ethylamino side chain, and fragmentation of the benzoic acid backbone. The molecular ion peak (M+) would confirm the molecular weight of the derivatized compound. Quantification can be achieved by comparing the response of the analyte to that of an internal standard. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-600 m/z |

| MS Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance counterpart (HPTLC) are valuable techniques for the qualitative and semi-quantitative analysis of this compound. copernicus.org These methods are rapid, cost-effective, and useful for monitoring reaction progress, assessing purity, and determining the optimal conditions for column chromatography. nih.gov

The separation principle in TLC is based on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase. Due to the polar nature of this compound, with its two carboxyl groups and an amino group, normal-phase TLC on silica (B1680970) gel plates is a suitable approach.

The choice of mobile phase is critical for achieving good separation. A mixture of solvents is typically required to provide the appropriate polarity to move the polar analyte up the plate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is influenced by the mobile phase composition. For a polar compound like this compound on a silica plate, a more polar mobile phase will lead to a higher Rf value. The acidic nature of the compound means that the pH of the mobile phase can also significantly affect its retention; adding a small amount of a modifying acid (like acetic or formic acid) can suppress the ionization of the carboxyl groups, leading to less streaking and more compact spots. nih.gov

HPTLC offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC. mdpi.com It utilizes plates with smaller, more uniform particles and allows for automated sample application and densitometric scanning for quantitative analysis.

Visualization of the spots on the TLC/HPTLC plate is typically achieved under UV light (usually at 254 nm), where the aromatic ring of the benzoic acid moiety will absorb and appear as a dark spot on a fluorescent background.

Table 2: Representative TLC/HPTLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase System | Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) |

| Chamber | Saturated twin-trough chamber |

| Application | 5 mm bands applied with an automated applicator |

| Development Distance | 8 cm |

| Drying | In a stream of warm air |

| Detection | Densitometric scanning at 254 nm |

| Expected Rf | ~0.4 - 0.6 (dependent on exact conditions) |

Crystallographic Studies and Structural Elucidation (e.g., X-ray Diffraction)

X-ray diffraction (XRD) on a single crystal is the definitive method for elucidating the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, a detailed structural analysis has been performed on its close structural isomer, 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. nih.govamanote.com The study of this isomer provides valuable insight into the likely crystal packing and hydrogen bonding motifs that this compound might adopt.

In the study of 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate, single crystals were grown and analyzed using a diffractometer with Mo Kα radiation. nih.gov The analysis revealed an orthorhombic crystal system.

The crystal structure is characterized by extensive hydrogen bonding. A key feature is the formation of dimers through O—H⋯O hydrogen bonds involving both carboxyl groups of adjacent molecules, creating characteristic R22(8) graph-set motifs. nih.gov These organic molecules are further linked into a one-dimensional polymer. Additionally, water molecules present in the crystal lattice form chains via hydrogen bonds and also link to the organic molecules through N—H⋯O interactions. nih.gov The carboxyl group attached to the benzene ring is slightly twisted with respect to the plane of the ring. nih.gov This detailed structural information is fundamental for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Crystal Data and Structure Refinement for 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate nih.gov

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₄·H₂O |

| Formula Weight | 227.21 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 4.9387 (19) Å |

| b = 19.700 (7) Å | |

| c = 21.616 (8) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 2103.1 (14) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.434 Mg/m³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| Reflections Collected | 15116 |

| Independent Reflections | 2401 [R(int) = 0.037] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.098 |

| R indices (all data) | R1 = 0.053, wR2 = 0.103 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.